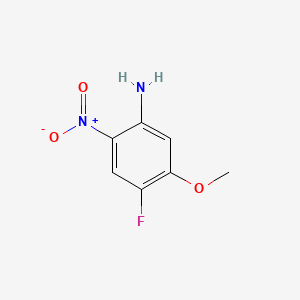

4-Fluoro-5-methoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the fifth position, and a nitro group at the second position. This compound is a solid, typically appearing as a light yellow to brown powder . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Aplicaciones Científicas De Investigación

4-Fluoro-5-methoxy-2-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .

Mode of Action

It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.

Biochemical Pathways

Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .

Result of Action

Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.

It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .

Safety and Hazards

4-Fluoro-5-methoxy-2-nitroaniline is toxic and requires careful handling. Proper safety measures, including personal protective equipment and appropriate storage, are necessary to mitigate potential risks . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

4-Fluoro-5-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . Its role as a key intermediate in the synthesis of this and potentially other pharmaceutical compounds suggests promising future directions for this compound .

Análisis Bioquímico

Biochemical Properties

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .

Cellular Effects

Prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys

Molecular Mechanism

It is known that it can undergo various types of reactions, including substitution and reduction reactions

Métodos De Preparación

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves several steps:

Nitration of 4-Fluoro-2-methoxyaniline: The starting material, 4-Fluoro-2-methoxyaniline, is dissolved in dichloromethane and cooled with ice. Concentrated sulfuric acid is added dropwise, followed by concentrated nitric acid. The mixture is stirred under ice-cooling conditions for several hours.

Industrial Production: Industrially, the process involves protecting the amino group of 4-Fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield this compound.

Análisis De Reacciones Químicas

4-Fluoro-5-methoxy-2-nitroaniline undergoes various chemical reactions:

Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can undergo nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium bicarbonate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4-Fluoro-5-methoxy-2-nitroaniline can be compared with other similar compounds such as:

4-Fluoro-2-methoxy-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of an amino group.

2-Amino-5-fluoro-4-nitroanisole: This compound has a similar structure but with the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Propiedades

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/no-structure.png)